2-Iodo-1-(2-methylphenyl)ethan-1-ol

Catalog No.
S13784840
CAS No.
M.F
C9H11IO
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1-(2-methylphenyl)ethan-1-ol

Product Name

2-Iodo-1-(2-methylphenyl)ethan-1-ol

IUPAC Name

2-iodo-1-(2-methylphenyl)ethanol

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C9H11IO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

MLKCGKRJRDTFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CI)O

2-Iodo-1-(2-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of an iodine atom attached to a carbon chain that includes a hydroxyl group and a 2-methylphenyl group. Its molecular formula is C10H13IO, and it features a structure that allows for various chemical interactions due to the presence of both the iodine atom and the hydroxyl group. The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
  • Reduction Reactions: The hydroxyl group can be reduced to form alkane derivatives, while the iodine can be reduced to yield 2-methylphenyl ethanol.
  • Oxidation Reactions: The hydroxyl group can also be oxidized to form ketones or aldehydes, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

The biological activity of 2-Iodo-1-(2-methylphenyl)ethan-1-ol is of significant interest in medicinal chemistry. Compounds containing iodine are known for their potential antimicrobial properties. The presence of the hydroxyl group may also enhance its ability to interact with biological molecules, potentially influencing enzyme activities and cellular pathways. Preliminary studies suggest that similar compounds exhibit anti-inflammatory and anticancer activities, indicating a promising avenue for further research into this compound's biological effects .

The synthesis of 2-Iodo-1-(2-methylphenyl)ethan-1-ol typically involves the iodination of 2-methylphenol or related compounds using iodine in the presence of an oxidizing agent. Common methods include:

  • Electrophilic Aromatic Substitution: This reaction introduces iodine onto the aromatic ring under acidic conditions, often using oxidizing agents like nitric acid or hydrogen peroxide.
  • Direct Iodination: In some cases, direct iodination can be performed using iodine monochloride or other iodinating agents under controlled conditions to ensure selectivity.

2-Iodo-1-(2-methylphenyl)ethan-1-ol has various applications in different fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential biological activities make it a candidate for drug development, particularly in targeting inflammatory diseases or cancers.
  • Material Science: It may be utilized in developing specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 2-Iodo-1-(2-methylphenyl)ethan-1-ol focus on its reactivity with biological targets. The iodine atom can participate in halogen bonding, enhancing binding affinity with certain proteins or enzymes. Additionally, the hydroxyl group can form hydrogen bonds, influencing molecular interactions within biological systems. These interactions are crucial for understanding how this compound might modulate biochemical pathways and contribute to therapeutic effects .

Several compounds share structural similarities with 2-Iodo-1-(2-methylphenyl)ethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-(2-Methylphenyl)ethanolLacks iodine; contains only hydroxyl groupMore hydrophilic; less reactive
2-Iodo-1-(3-methylphenyl)ethan-1-olIodine at a different position on the phenyl ringDifferent reactivity due to position
1-(5-Iodo-2-methylphenyl)ethanoneContains a carbonyl instead of a hydroxyl groupReactivity influenced by carbonyl functionality
1-(3-Amino-2-methylphenyl)ethan-1-olContains an amino group instead of iodinePotentially different biological activities

Uniqueness

The uniqueness of 2-Iodo-1-(2-methylphenyl)ethan-1-ol lies in its combination of both an iodine atom and a hydroxyl group on the aromatic ring. This specific arrangement allows for unique reactivity patterns not found in similar compounds, potentially leading to distinct biological activities and applications in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

261.98546 g/mol

Monoisotopic Mass

261.98546 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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